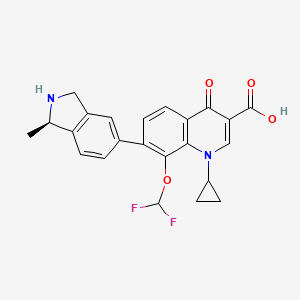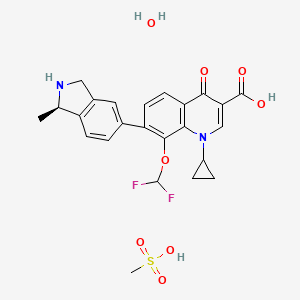![molecular formula C19H17N3O2S2 B1674690 1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea CAS No. 245342-14-7](/img/structure/B1674690.png)
1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea
Overview
Description
1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea, also known as LED209, is a compound with the molecular formula C19H17N3O2S2 . It is a potent small molecule inhibitor of the bacterial receptor QseC and acts as a prodrug that is highly selective for QseC .
Physical And Chemical Properties Analysis
1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea has a molecular weight of 383.49 g/mol . It has a solubility of less than 1mg/ml in water, and 20mg/ml in DMSO and ethanol .Scientific Research Applications
Inhibitor of Bacterial Receptor QseC
“1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea”, also known as LED209, is a potent small molecule inhibitor of bacterial receptor QseC . It acts as a prodrug that is highly selective for QseC .
Antimicrobial Signaling
LED209 plays a significant role in antimicrobial signaling . It inhibits the binding of signals to QseC, preventing its autophosphorylation and consequently inhibiting QseC-mediated activation of virulence gene expression .
Anti-infection
LED209 is used in the anti-infection pathway . It has a unique mode of action by acting as a prodrug scaffold to deliver a warhead that allosterically modifies QseC, impeding virulence in several Gram-negative pathogens .
Antiproliferative Activity
A new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have been synthesized and biologically evaluated as antiproliferative agents against nine different cancer cell lines . This highlights the significance of adding a hydrogen bond moiety on the titled scaffold .
Broad-Spectrum Antimicrobial Drug Development
LED209 has been shown to inhibit the virulence of several pathogens in animals . This inhibition of signaling offers a strategy for the development of broad-spectrum antimicrobial drugs .
Pharmacokinetics and Toxicity Studies
LED209 has desirable pharmacokinetics and does not present toxicity in vitro and in rodents . This makes it a potential candidate for further drug development and clinical trials .
Mechanism of Action
Target of Action
The primary target of 1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea, also known as LED209, is the bacterial receptor QseC . QseC is a sensor kinase, playing a crucial role in the virulence of several Gram-negative pathogens .
Mode of Action
LED209 acts as a potent small molecule inhibitor of QseC . It operates as a prodrug scaffold, delivering a warhead that allosterically modifies QseC . This modification impedes the virulence of several Gram-negative pathogens . Specifically, LED209 inhibits the binding of signals to QseC, preventing its autophosphorylation and consequently inhibiting QseC-mediated activation of virulence gene expression .
Biochemical Pathways
The inhibition of QseC by LED209 affects the signaling pathways related to bacterial virulence . By preventing QseC’s autophosphorylation, LED209 disrupts the activation of virulence gene expression . This disruption can lead to a decrease in the virulence traits of pathogens such as EHEC .
Result of Action
The result of LED209’s action is a marked inhibition of the virulence of several pathogens in vitro . By inhibiting QseC and disrupting virulence gene expression, LED209 can potentially combat infections with Legionella or Mycobacterium spp .
Action Environment
The action of LED209 can be influenced by environmental factors, although specific details are not available. As with any compound, factors such as temperature, pH, and the presence of other substances could potentially impact LED209’s action, efficacy, and stability. The compound is recommended to be stored at -20℃ for at least one year, and it remains effective for at least six months when stored at room temperature .
Future Directions
LED209 has desirable pharmacokinetics and does not present toxicity in vitro and in rodents . Its unique antivirulence approach, with a proven broad-spectrum activity against multiple Gram-negative pathogens that cause mammalian infections, suggests potential for future development of broad-spectrum antimicrobial drugs .
properties
IUPAC Name |
1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c23-26(24,22-17-9-5-2-6-10-17)18-13-11-16(12-14-18)21-19(25)20-15-7-3-1-4-8-15/h1-14,22H,(H2,20,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDRSTUKPCLQLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392338 | |
| Record name | 1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |
CAS RN |
245342-14-7 | |
| Record name | LED-209 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245342147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LED-209 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V62AG9LR2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


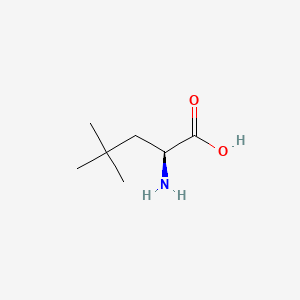
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1674611.png)
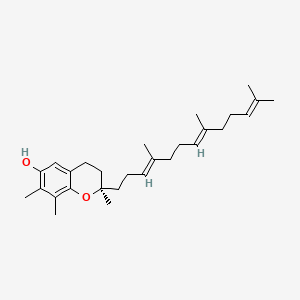

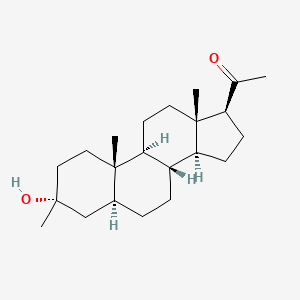


![(E,6R)-6-[(3S,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1674621.png)
![(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1674622.png)
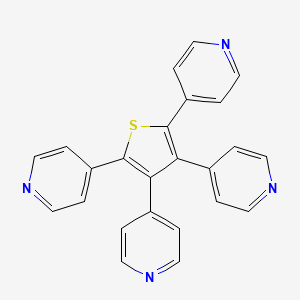
![2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B1674624.png)

